

Unveiling the Potential of Polyglycerol-6: A Technical Guide to Novel Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hexaglycerol*

Cat. No.: *B12301427*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Polyglycerol-6 (PG-6), also known as **hexaglycerol**, is a versatile polyol garnering significant interest across various scientific disciplines. Its inherent biocompatibility, hydrophilicity, and unique physicochemical properties make it a compelling candidate for innovative applications in drug delivery, protein stabilization, and cryopreservation. This in-depth technical guide provides a comprehensive overview of the core characteristics of polyglycerol-6, detailed experimental insights, and a look into its emerging roles in advanced scientific applications.

Core Physicochemical Properties of Polyglycerol-6

Polyglycerol-6 is a viscous, colorless to light yellow liquid. Its structure, composed of six repeating glycerol units, imparts a high degree of hydrophilicity and a large number of hydroxyl groups available for functionalization. These characteristics are central to its utility in a wide array of formulations.

Property	Value	References
CAS Number	36675-34-0	[1] [2] [3]
Molecular Formula	C ₁₈ H ₃₈ O ₁₃	[1]
Molecular Weight	462.49 g/mol	[1] [3]
Appearance	Viscous, colorless to light yellow liquid	[2] [3]
Specific Gravity	> 1.2 g/mL	[2]
Solubility	Dispersible in water	[2]
Hydrophilicity	Strong	[2]

Synthesis of Polyglycerol-6: A Methodological Overview

The synthesis of polyglycerols, including polyglycerol-6, is typically achieved through the polymerization of glycerol at elevated temperatures. The process can be catalyzed by either acids or bases. While a precise, universally adopted protocol for the exclusive synthesis of polyglycerol-6 is not readily available in public literature, general methodologies provide a framework for its production.

General Acid-Catalyzed Polymerization of Glycerol

This method involves heating glycerol in the presence of an acid catalyst under reduced pressure. The continuous removal of water, a byproduct of the reaction, drives the polymerization forward.

Experimental Protocol:

- **Reactant Preparation:** A mixture of glycerol and a catalytic amount of an acid (e.g., sulfuric acid, triflic acid) is prepared.[\[4\]](#)
- **Reaction Conditions:** The mixture is heated to a temperature of at least 110°C, and typically below 200°C, under a reduced pressure of less than 400 mmHg.[\[4\]](#)

- Reaction Progression: The reaction is allowed to proceed, with the continuous removal of water. The degree of polymerization can be monitored by measuring the hydroxyl value and viscosity of the reaction mixture.[5]
- Termination and Purification: Once the desired degree of polymerization is achieved, the reaction is stopped. The resulting polyglycerol mixture is then purified to remove the catalyst and any unreacted monomers. Purification may involve neutralization, filtration, and treatment with ion-exchange resins.[6]

The following diagram illustrates the general workflow for the acid-catalyzed synthesis of polyglycerols.

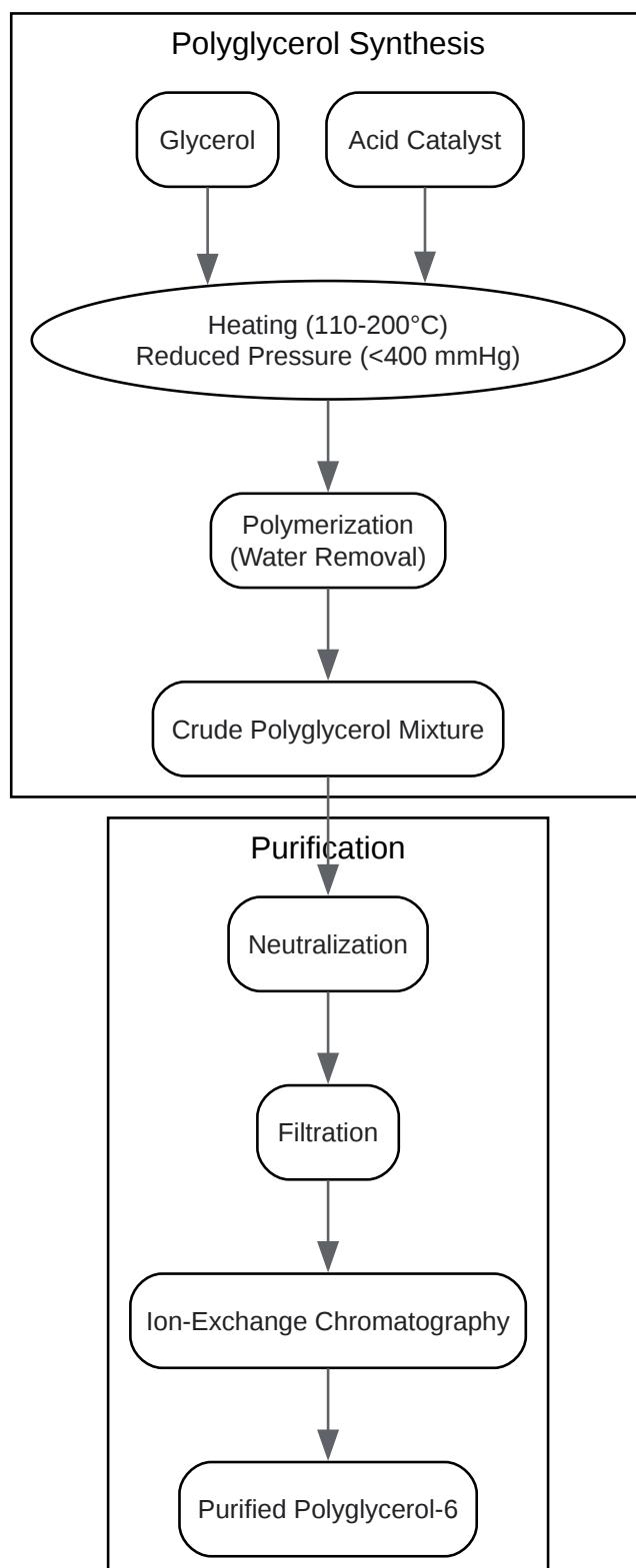
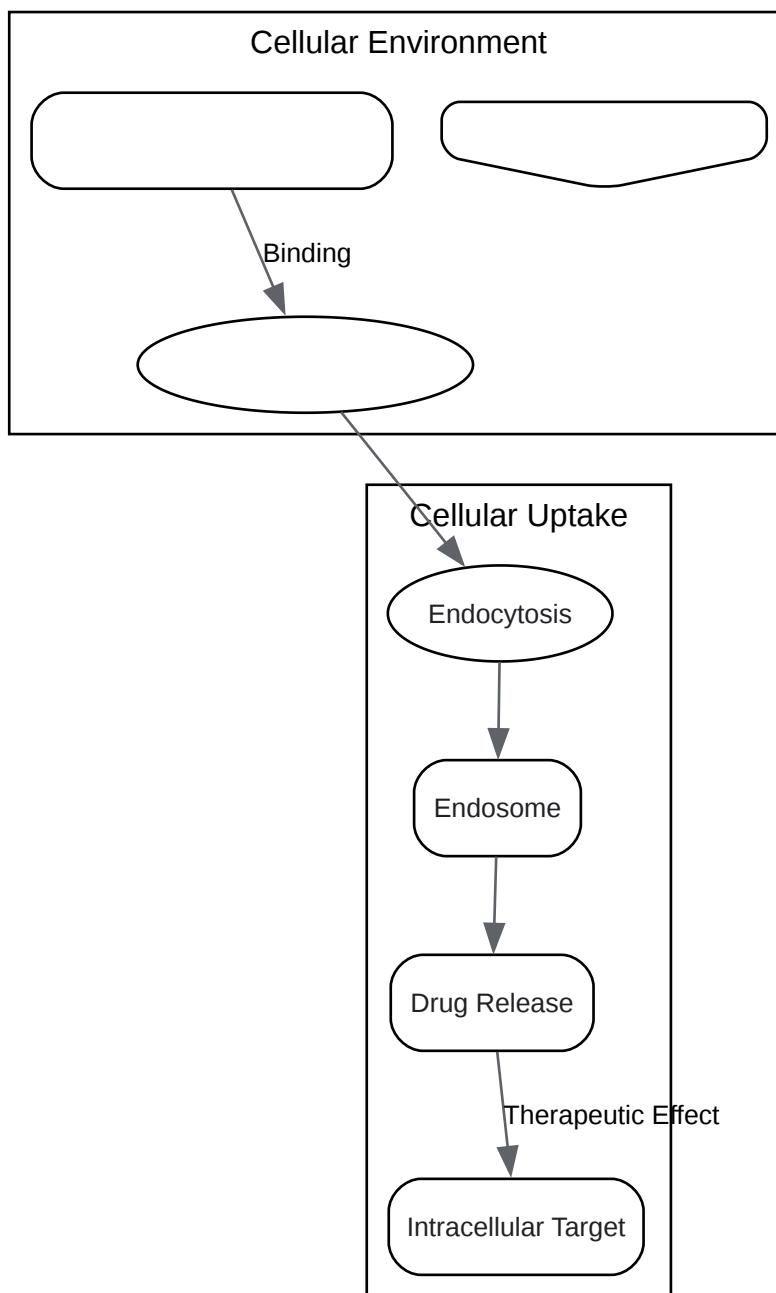

[Click to download full resolution via product page](#)

Fig. 1: General workflow for acid-catalyzed synthesis and purification of polyglycerol.

Novel Applications of Polyglycerol-6


The unique properties of polyglycerol-6 are paving the way for its use in several advanced applications beyond its traditional roles in cosmetics and food.

Drug Delivery Systems

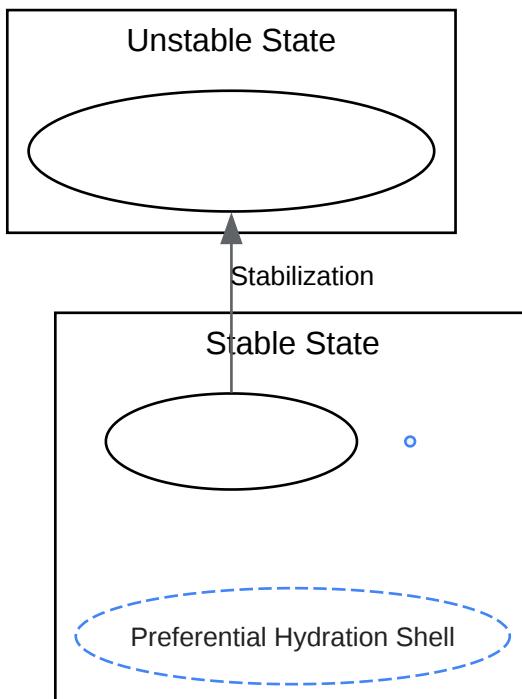
Polyglycerols are being explored as components of novel drug delivery systems due to their biocompatibility and ability to modify the surface of nanocarriers. While specific data on polyglycerol-6 is emerging, the broader class of polyglycerols has shown promise in this area.

Polyglycerol-based nanogels have been investigated for the topical delivery of drugs.^[7] These nanocarriers can enhance skin hydration and provide sustained release of active pharmaceutical ingredients. Furthermore, the functionalization of nanoparticles with polyglycerol can influence their cellular uptake mechanisms, a critical factor in targeted drug delivery. Studies have shown that the surface charge of polyglycerol-grafted nanoparticles can dictate their interaction with proteins and subsequent internalization by cells.^[8]

The diagram below illustrates a potential mechanism for the cellular uptake of a drug-loaded nanoparticle functionalized with polyglycerol-6.

[Click to download full resolution via product page](#)

Fig. 2: Cellular uptake of a polyglycerol-6 functionalized nanoparticle.


Protein Stabilization

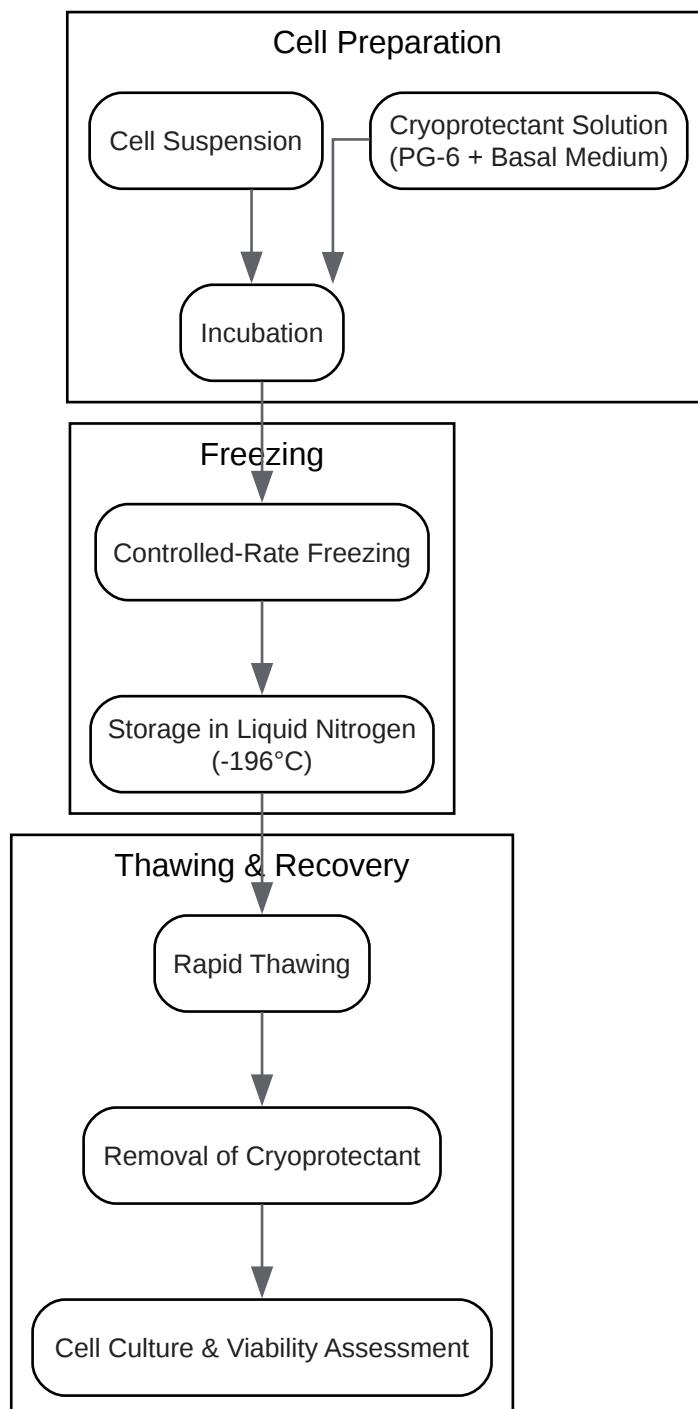
The stability of therapeutic proteins is a critical concern in their formulation and storage.

Polyglycerols, including glycerol itself, are known to act as protein stabilizers.[9][10] They are thought to work by being preferentially excluded from the protein surface, which favors a more

compact, native protein conformation. While quantitative data specifically for polyglycerol-6 is limited, the general mechanism provides a strong rationale for its investigation in this area. The numerous hydroxyl groups of polyglycerol-6 can form a hydration shell around the protein, preventing aggregation and denaturation.

The following diagram depicts the proposed mechanism of protein stabilization by polyglycerol-6.

[Click to download full resolution via product page](#)


Fig. 3: Protein stabilization by preferential exclusion of polyglycerol-6.

Cryopreservation

Cryopreservation, the preservation of biological materials at sub-zero temperatures, is essential for cell banking, regenerative medicine, and various research applications. Cryoprotective agents (CPAs) are crucial to prevent cell damage from ice crystal formation. While glycerol is a well-known CPA, recent research has explored the potential of polyglycerols. A study demonstrated that linear polyglycerol, in combination with dimethyl sulfoxide (DMSO), significantly improved the long-term viability of cryopreserved microalgae, with recovery rates exceeding 92%.^[11] Although this study did not specifically use polyglycerol-6, it highlights the

potential of polyglycerols as effective cryoprotectants. The larger size and multiple hydroxyl groups of polyglycerol-6 may offer enhanced protection by inhibiting ice crystal growth and stabilizing cell membranes.

The workflow for a typical cryopreservation protocol incorporating polyglycerol-6 is outlined below.

[Click to download full resolution via product page](#)

Fig. 4: Cryopreservation workflow using a polyglycerol-6 based cryoprotectant.

Biocompatibility and Safety

Polyglycerols are generally regarded as safe and biocompatible.[2] Their use in food and cosmetic products attests to their low toxicity. However, as with any material intended for biomedical applications, thorough biocompatibility testing is essential. Available data on polyglycerol esters suggest good biocompatibility, a crucial factor for their use in pharmaceutical formulations.[1]

Conclusion

Polyglycerol-6 is a promising and versatile polymer with significant potential beyond its current applications. Its favorable physicochemical properties, coupled with its biocompatibility, make it an attractive candidate for development in drug delivery, protein stabilization, and cryopreservation. Further research focusing on the specific performance of polyglycerol-6 in these novel areas, including detailed quantitative analysis and the development of standardized protocols, will be crucial to fully unlock its potential for the benefit of researchers, scientists, and drug development professionals. As a renewable and safe alternative to other polymers, polyglycerol-6 is well-positioned to become a key enabling technology in various advanced scientific and therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Hexaglycerol (EVT-333739) | 36675-34-0 [evitachem.com]
- 2. yybdt.com [yybdt.com]
- 3. haihangchem.com [haihangchem.com]
- 4. US8704005B2 - Methods for making polyglycerol - Google Patents [patents.google.com]

- 5. US3637774A - Process for preparation and purification of polyglycerols and esters thereof - Google Patents [patents.google.com]
- 6. EP0518765A1 - Process for the preparation of polyglycerols and polyglycerol esters - Google Patents [patents.google.com]
- 7. Penetration and intracellular uptake of poly(glycerol-adipate) nanoparticles into three-dimensional brain tumour cell culture models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hexaglycerol | 36675-34-0 [chemicalbook.com]
- 9. Mechanisms of protein stabilization and prevention of protein aggregation by glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The thermodynamic analysis of protein stabilization by sucrose and glycerol against pressure-induced unfolding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synergistic Effect of Polyglycerol and DMSO for Long-Term Cryopreservation of *Stichococcus* Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling the Potential of Polyglycerol-6: A Technical Guide to Novel Applications]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12301427#discovery-of-novel-applications-for-polyglycerol-6\]](https://www.benchchem.com/product/b12301427#discovery-of-novel-applications-for-polyglycerol-6)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com